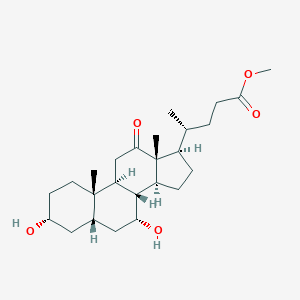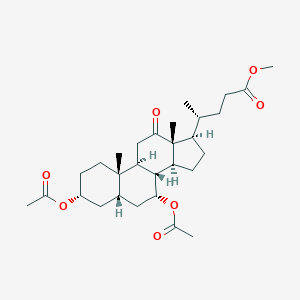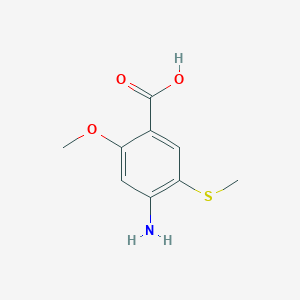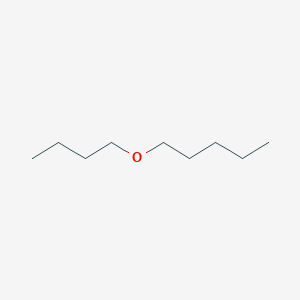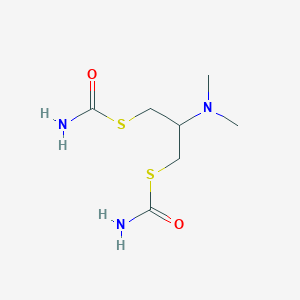
Cartap
説明
Cartap is a largely obsolete insecticide . It is highly soluble in water, has a low volatility, and tends not to persist in soil systems . There are data gaps regarding its human health effects but it is known to be moderately toxic . It is used against a relatively broad spectrum of insects but particularly against the rice stem borer, Lepidopterous pests of vegetables, and Colorado potato beetle .
Synthesis Analysis
Cartap hydrochloride nanospheres were developed using chitosan (CS) in the presence of tripolyphosphate (TPP) as a crosslinker with the help of an ionic gelation method . The nanoformulations were characterized by field emission scanning electron microscope (FESEM), X-ray diffraction (XRD), and Fourier transform infrared (FTIR) spectra .
Molecular Structure Analysis
Cartap is a nereistoxin analogue insecticide . Its molecular formula is C7H15N3O2S2 and it has a molecular weight of 237.3 g/mol . The InChI representation of Cartap is InChI=1S/C7H15N3O2S2/c1-10(2)5(3-13-6(8)11)4-14-7(9)12/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12) .
Chemical Reactions Analysis
A flow injection (FI) methodology using the acidic potassium permanganate (KMnO4)-rhodamine-B (Rh-B) reaction with chemiluminescence (CL) detection was established to determine acetochlor and cartap-HCl pesticides in freshwater samples .
Physical And Chemical Properties Analysis
Cartap is highly soluble in water, has a low volatility, and tends not to persist in soil systems .
科学的研究の応用
Pesticide in Agriculture
Cartap is widely used as a highly effective pesticide in rice fields for the control of rice stem borer and leaf folde . It has become an integral part of agriculture, mainly to prevent and minimize crop losses in order to increase crop production .
Formulation of Nanospheres
In a study, nanospheres of insecticide cartap hydrochloride were developed using chitosan (CS) in the presence of tripolyphosphate (TPP) as a crosslinker . These nanospheres can act as slow-release formulation for the delivery of insecticide to the target organisms over a period of time, which is effective as well as environmentally safe .
Environmental Safety
The use of controlled release formulations (CRFs) of pesticides in which the active compound is associated with inert materials has emerged as an appealing alternative . This method minimizes the environmental impacts and allows for targeted delivery at low concentration .
Toxicity Studies
The toxic effects of cartap on the levels of hepatotoxicity and neurotoxicity have been studied in mammalian systems . This research helps in understanding the potential risks and side effects of cartap exposure .
Amelioration of Toxic Effects
Aloe vera has been found to significantly protect against the effects of cartap toxicity . This suggests that Aloe vera may be developed as a potential supplement to the appropriate medication in the treatment of cartap toxicity .
Analytical Methods
A novel analytical method of cartap in rice plants, husked rice, rice hull, soil, and water was developed by gas chromatography-flame photometric detector (GC-FPD) . This method helps in the detection and quantification of cartap in various samples .
Fluorescence Method for Cartap Determination
A novel and sensitive fluorescence method for cartap determination is established on the basis of the inner filter effect (IFE) of gold nanoparticles (Au NPs) on the fluorescence of glutathione protected Cu NCs (GSH-Cu NCs) . This method provides a high sensitivity for cartap detection .
作用機序
Target of Action
Cartap primarily targets the Nicotinic Acetylcholine Receptor (nAChR) . The nAChR is a type of ion channel in the nervous system that responds to the neurotransmitter acetylcholine. It plays a crucial role in transmitting signals in the nervous system.
Mode of Action
Cartap acts as a channel blocker for the nAChR . This means it binds to the receptor and prevents it from opening in response to acetylcholine. This blocking action disrupts the normal functioning of the nervous system, leading to paralysis in insects .
Biochemical Pathways
This disruption can lead to a variety of downstream effects, including paralysis and eventual death in insects .
Pharmacokinetics
Cartap is highly soluble in water , which influences its distribution in the environment and its bioavailability to organisms. , indicating it may be rapidly metabolized or degraded. In a study, nanospheres of Cartap were developed for controlled release, showing an encapsulation efficiency of 86.1% .
Result of Action
The blocking action of Cartap on the nAChR leads to disruption of normal neuronal signaling, causing paralysis in insects . In mammals, exposure to Cartap has been shown to cause substantial decreases in certain enzyme levels, indicating potential hepatotoxic and neurotoxic effects .
Action Environment
Cartap’s action can be influenced by various environmental factors. Its high water solubility means it can easily be distributed in aquatic environments . The development of controlled release formulations of Cartap could potentially enhance its stability and efficacy in the environment .
Safety and Hazards
特性
IUPAC Name |
S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S2/c1-10(2)5(3-13-6(8)11)4-14-7(9)12/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUJZVNXZWPBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CSC(=O)N)CSC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15263-52-2 (mono-hydrochloride), 22042-59-7 (unspecified hydrochloride) | |
| Record name | Cartap [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4044165 | |
| Record name | Cartap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cartap | |
CAS RN |
15263-53-3 | |
| Record name | Cartap | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15263-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cartap [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cartap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(carbamoylthio)-2-(dimethylamino)propane;cartap (ISO) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARTAP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z45YUY784H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



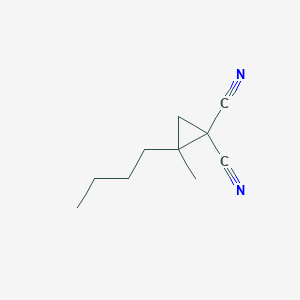



![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)



